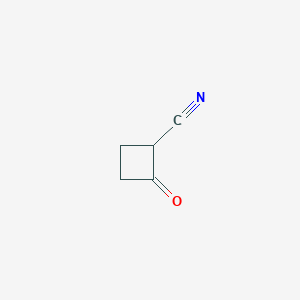
3-Cyano-2,4,5-trifluoro-benzoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2,4,5-trifluoro-benzoyl fluoride (CTFBF) is a compound that has been gaining attention in recent years due to its potential applications in the field of scientific research. CTFBF is a fluorinated ester of benzoic acid and is used as a reagent in organic synthesis. It is also used as a catalyst in a variety of reactions, and its unique properties have enabled it to be used in a wide range of scientific research applications.
作用机制
3-Cyano-2,4,5-trifluoro-benzoyl fluoride is a fluorinated ester of benzoic acid, and its unique properties enable it to act as a catalyst in a variety of reactions. This compound is able to catalyze the formation of carbon-carbon bonds, and it can also catalyze the formation of carbon-heteroatom bonds. It can also catalyze the formation of carbon-nitrogen bonds and carbon-oxygen bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. This compound has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamines such as serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
3-Cyano-2,4,5-trifluoro-benzoyl fluoride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It is a highly toxic compound, and it should be handled with extreme care. In addition, it has a low solubility in water and organic solvents, which can make it difficult to use in some experiments.
未来方向
There are a variety of potential future directions for 3-Cyano-2,4,5-trifluoro-benzoyl fluoride research. One potential direction is to further explore its potential applications in the synthesis of organic compounds, peptides, and small molecules. Another potential direction is to explore its potential use in the development of new pharmaceuticals and biopharmaceuticals. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential toxicity and other safety concerns. Finally, further research could be done to explore the potential of this compound as a catalyst in other reactions.
合成方法
3-Cyano-2,4,5-trifluoro-benzoyl fluoride can be synthesized by reacting 2,4,5-trifluorobenzoic acid with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is then purified by column chromatography. The yield of the reaction is typically around 70-80%.
科学研究应用
3-Cyano-2,4,5-trifluoro-benzoyl fluoride has been used as a reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, and it has also been used in the synthesis of peptides and peptide analogs. It has also been used in the synthesis of small molecules such as amino acids, nucleotides, and carbohydrates. This compound has also been used in the synthesis of pharmaceuticals and biopharmaceuticals.
属性
IUPAC Name |
3-cyano-2,4,5-trifluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF4NO/c9-5-1-3(8(12)14)6(10)4(2-13)7(5)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXHDXZVQIKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572173 |
Source


|
| Record name | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214774-56-8 |
Source


|
| Record name | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)



![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
